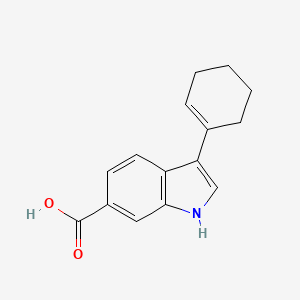

3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid

Description

Core Molecular Architecture and Functional Group Analysis

The molecular architecture of 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid is characterized by three distinct structural domains that collectively define its chemical behavior and potential applications. The central indole core consists of a fused benzene-pyrrole ring system, which serves as the primary scaffold for the molecule. This bicyclic aromatic system provides both electron-rich character through the pyrrole nitrogen and aromatic stability through the benzene ring. The indole framework has been extensively studied in medicinal chemistry due to its prevalence in natural products and pharmaceutical compounds, with the 6-position specifically recognized for its unique electronic environment that differs significantly from other substitution positions on the indole ring.

The cyclohex-1-en-1-yl substituent at the 3-position introduces a six-membered alicyclic ring containing one double bond, which significantly influences the overall molecular geometry and conformational flexibility. This cyclohexene moiety exists primarily in a half-chair conformation, as established by computational studies showing that cyclohexene adopts this geometry as its most stable form, unlike cyclohexane which prefers a chair conformation. The presence of the double bond in the cyclohexene ring creates a planar region that contrasts with the three-dimensional character of the saturated portions, leading to unique steric interactions with the indole core. The conformational dynamics of this system involve ring inversion processes that occur through twist-boat intermediates, with energy barriers significantly lower than those observed in cyclohexane systems.

The carboxylic acid functional group positioned at the 6-carbon of the indole benzene ring provides both hydrogen bonding capability and ionizable character under physiological conditions. Studies of indole-6-carboxylic acid have shown that this position exhibits a predicted pKa value of approximately 4.44, indicating moderate acidity that is typical for aromatic carboxylic acids. The 6-position placement is particularly significant because it positions the carboxylic acid functionality on the benzene portion of the indole ring, where it experiences different electronic effects compared to carboxylic acids at the 2- or 3-positions. This positioning results in specific hydrogen bonding patterns and potential metal coordination sites that can influence both the compound's solid-state structure and its solution behavior.

| Structural Component | Key Features | Chemical Significance |

|---|---|---|

| Indole Core | Bicyclic aromatic system with nitrogen | Electron-rich character, aromatic stability |

| Cyclohex-1-en-1-yl Group | Six-membered ring with one double bond | Conformational flexibility, steric interactions |

| Carboxylic Acid (6-position) | Ionizable functional group | Hydrogen bonding, metal coordination |

| Overall Molecular Formula | C₁₅H₁₅NO₂ | Molecular weight 241.28 g/mol |

Properties

IUPAC Name |

3-(cyclohexen-1-yl)-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c17-15(18)11-6-7-12-13(9-16-14(12)8-11)10-4-2-1-3-5-10/h4,6-9,16H,1-3,5H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBDRIDNEPEVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458023 | |

| Record name | 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494799-16-5 | |

| Record name | 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Friedel-Crafts Alkylation of Indole-6-Carboxylic Acid

This method involves introducing the cyclohexenyl group at position 3 of the indole ring via electrophilic substitution.

- Indole-6-carboxylic acid is reacted with cyclohexenyl bromide or chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).

- The reaction proceeds under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

- Regioselectivity favors substitution at position 3 due to indole’s electronic properties.

- Yields depend on the stability of the cyclohexenyl electrophile and reaction temperature.

Ionic Liquid-Mediated Cyclohexenylation

Adapted from cyclohexanone-indole coupling (Source), this method substitutes cyclohexanone with cyclohexenone to retain the double bond.

- Reactants : Indole-6-carboxylic acid (1.0 mmol), cyclohexenone (1.2 mmol).

- Catalyst : Ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate, 0.1 mmol).

- Conditions : Stirred at 100°C for 1 hour under air.

- Workup : Extraction with ethyl acetate and purification via chromatography.

-Sigmatropic Rearrangement

Inspired by diarylcyclohexenone synthesis (Source), this route constructs the indole core with pre-installed substituents.

Steps :

- Starting Material : Phenyl pyruvate derivative functionalized with a cyclohexenyl group.

- Reaction : Heated with a substituted enone under microwave irradiation (135°C, 30 minutes).

- Rearomatization : Acidic workup induces cyclization to form the indole ring.

Transition Metal-Catalyzed Coupling

A Suzuki-Miyaura coupling introduces the cyclohexenyl group to a halogenated indole precursor.

Example :

- Substrate : 3-Bromo-1H-indole-6-carboxylic acid.

- Reagent : Cyclohexenylboronic acid.

- Catalyst : Pd(PPh₃)₄ (5 mol%) in a mixture of THF/H₂O.

- Conditions : Heated at 80°C for 12 hours.

Data Table : Comparison of Coupling Methods

| Method | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | THF/H₂O | 75–85 |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | Toluene | 70–78 |

Hydrogenation Precursor Synthesis

The compound is frequently synthesized as an intermediate before hydrogenation to cyclohexyl derivatives (Source).

Representative Hydrogenation Conditions :

| Catalyst | Solvent | Pressure (psi) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pd(OH)₂/C | THF/MeOH (1:1) | 60 | 14 | 90 |

| 10% Pd/C | THF/MeOH | 55 | 18 | 79 |

Note : These conditions are for hydrogenating the cyclohexenyl group but highlight the stability of the precursor.

Critical Analysis of Methodologies

- Friedel-Crafts vs. Ionic Liquid : The former offers higher yields but requires stoichiometric Lewis acids, while the latter is greener but less explored for cyclohexenyl systems.

- Sigmatropic Rearrangement : Efficient for complex frameworks but demands specialized starting materials.

- Coupling Reactions : Versatile for late-stage functionalization but reliant on halogenated precursors.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiviral Properties

One of the significant applications of 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid is its potential as an antiviral agent. Research indicates that compounds with indole structures exhibit activity against various viruses, including Hepatitis B and C. Specifically, this compound has been identified as a modulator of the Hepatitis B core protein, suggesting its utility in treating viral infections by interfering with viral replication mechanisms .

1.2 PPAR Modulation

The compound has also been studied for its role as a Peroxisome Proliferator-Activated Receptor (PPAR) modulator. PPARs are crucial in regulating lipid metabolism and glucose homeostasis, making them targets for treating metabolic disorders. The carboxylic acid functional group in this compound may enhance its binding affinity to PPARs, thus influencing metabolic pathways .

1.3 Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory properties. The structural characteristics of this compound may contribute to its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .

Chemical Synthesis and Materials Science

2.1 Synthetic Intermediates

In the realm of synthetic organic chemistry, this compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, facilitating the development of novel compounds with desired biological activities .

2.2 Polymer Chemistry

The compound's reactivity can also be leveraged in polymer chemistry, where it might be used to create functionalized polymers with specific properties for applications in coatings, adhesives, and other materials . The incorporation of indole derivatives into polymer matrices can enhance thermal stability and mechanical properties.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes and receptors involved in inflammatory pathways, thereby modulating their activity. The indole core can mimic natural substrates or inhibitors, allowing it to bind to active sites and alter biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Indole Cores

Substituent Position and Functional Group Variations

Key Observations :

- Positional Effects : The location of the carboxylic acid group (C2, C3, or C6) influences hydrogen bonding and solubility. For example, the C6-carboxylic acid in the target compound may enhance aqueous solubility compared to C3-substituted analogues .

- Electron-Withdrawing Groups : The -CF₃ group in 6-(trifluoromethyl)-1H-indole-3-carboxylic acid increases lipophilicity and metabolic stability, making it valuable in drug design .

- Steric Effects : Bulky substituents like cyclohexene (target compound) or benzyloxy groups (e.g., 6-benzyloxy-1H-indazole-3-carboxylic acid ) may hinder receptor binding but improve membrane permeability.

Cyclohexene Ring Modifications

Key Observations :

Pharmacologically Relevant Analogues

Nintedanib (BIBF 1120)

- Structure : A 1H-indole-6-carboxylic acid derivative with a methyl ester and complex substituents, including a piperazinyl-acetyl group .

- Key Differences : Nintedanib’s extended structure enables multi-kinase inhibition (VEGFR, FGFR, PDGFR), whereas the target compound lacks these pharmacophores .

- Relevance : Highlights the importance of indole-carboxylic acid scaffolds in kinase inhibitor design.

Biological Activity

3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid, with the CAS number 494799-16-5, is an indole derivative that has garnered attention for its potential biological activities. This compound's structure, featuring both an indole ring and a carboxylic acid moiety, suggests possible interactions with various biological targets, particularly in the realm of medicinal chemistry.

Antiviral Activity

Research indicates that certain indole derivatives exhibit antiviral properties. For example, indole compounds have been shown to inhibit Hepatitis C virus (HCV) polymerase, suggesting that similar compounds could possess comparable effects. The mechanisms often involve interaction with viral proteins or interference with viral replication processes .

Anti-inflammatory Activity

Indole derivatives are known to act as antagonists of cysteinyl leukotrienes (CysLTs), which are mediators of inflammation. Compounds that share structural features with this compound have demonstrated selective antagonism against CysLT receptors, which could be beneficial in treating conditions like asthma and other inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of indole derivatives:

- CysLT Antagonism :

- Antiviral Properties :

Table: Comparison of Biological Activities of Indole Derivatives

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Cyclohex-1-en-1-yl)-1H-indole-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of indole derivatives often involves coupling reactions or cyclization strategies. For example, indole-6-carboxylic acid derivatives can be synthesized via condensation of formyl-indole intermediates with cyclohexene-containing reagents under acidic conditions (e.g., acetic acid with sodium acetate as a catalyst, as seen in analogous syntheses of 3-formyl-indole derivatives ). Reaction optimization may include varying temperature (reflux vs. room temperature), stoichiometry of reagents, or solvent systems (e.g., methanol vs. acetic acid) to improve yield and purity. Characterization via HPLC or LC-MS is critical to monitor byproduct formation .

Q. How can the purity and structural integrity of this compound be confirmed?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare H and C NMR spectra with computed data (e.g., InChI-derived predictions for indole derivatives ).

- Mass Spectrometry : Confirm molecular weight (e.g., expected m/z ~285.3 for ) using ESI-MS or MALDI-TOF.

- X-ray Crystallography : If single crystals are obtainable, SHELXL/SHELXD programs can resolve the structure, particularly for assessing cyclohexene ring disorder, as observed in structurally related compounds .

Q. What safety protocols are recommended for handling indole-carboxylic acid derivatives?

- Methodological Answer : While specific data for this compound is unavailable, general guidelines for indole derivatives include:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use P95 respirators if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to volatile reagents (e.g., acetic acid during synthesis) .

- Waste Disposal : Neutralize acidic byproducts before disposal to comply with environmental regulations .

Advanced Research Questions

Q. How does the cyclohexene substituent influence the compound’s electronic properties and reactivity?

- Methodological Answer : The cyclohexene ring introduces steric hindrance and electron-withdrawing/donating effects depending on its conformation. Computational modeling (e.g., DFT calculations using Gaussian) can predict charge distribution and reactive sites. Experimentally, cyclic voltammetry may reveal redox behavior, while Hammett plots correlate substituent effects with reaction rates in nucleophilic/electrophilic substitutions .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) for indole-carboxylic acid analogs?

- Methodological Answer : Discrepancies often arise from polymorphic forms or impurities. To address this:

- DSC/TGA : Determine melting points and thermal stability under controlled conditions.

- Solubility Studies : Test in solvents (DMSO, ethanol, water) at varying pH levels, noting aggregation via dynamic light scattering .

- Reproducibility : Cross-validate data across labs using standardized protocols (e.g., USP guidelines) .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

- Methodological Answer :

- In Vitro Assays : Screen against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity, referencing indene-carboxylic acid analogs ).

- Docking Studies : Use AutoDock or Schrödinger Suite to model interactions with protein targets (e.g., COX-2 or kinase domains).

- Derivatization : Synthesize esters or amides of the carboxylic acid group to assess bioavailability and potency .

Q. What advanced techniques characterize the compound’s solid-state behavior (e.g., polymorphism, crystallinity)?

- Methodological Answer :

- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures .

- SEM/TEM : Image crystal morphology to correlate with dissolution rates.

- Solid-State NMR : Probe hydrogen bonding and molecular packing, critical for drug formulation .

Data Contradiction Analysis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.